![molecular formula C19H20ClN5OS B2549534 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone CAS No. 872860-39-4](/img/structure/B2549534.png)
1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the preparation of 6-(phenylmethylene)-5H-pyrazolo[1,5-d][2,4]benzoxazepines involved the reaction of azine phosphoranes with benzalphthalide under reflux conditions in xylene . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound of interest, utilizing appropriate starting materials and reaction conditions to incorporate the azepan-1-yl and sulfanylethanone moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NOE experiments and X-ray crystallographic analysis . These methods could be employed to elucidate the structure of 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of azine compounds has been discussed, with various azine phosphoranes reacting with lactones to yield unexpected products . This indicates that the compound of interest may also participate in a variety of chemical reactions, potentially leading to novel heterocyclic structures or rearrangements.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the characterization of similar compounds through IR, 1H NMR, and spectroscopic data has been reported . These techniques could be applied to determine the properties of 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, such as its solubility, melting point, and stability.
Relevance to Antimicrobial Activity
The antimicrobial activity of related compounds, such as azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, has been evaluated using the broth dilution method . This suggests that the compound of interest may also exhibit antimicrobial properties, which could be assessed through similar biological assays.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
A series of novel pyrazole derivatives, including structures similar to the compound , demonstrated significant antimicrobial and anticancer activities. These compounds were synthesized and evaluated for their in vitro effects against various microbial strains and cancer cell lines, with some showing higher activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. The compounds exhibited high antibacterial activities, highlighting the potential of similar structures for antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Chemical Reactivity and Synthesis
Research on pyrazolo[3,4-d]pyrimidine derivatives and related compounds also includes studies on their chemical reactivity and potential for creating complex heterocyclic structures. For instance, the reactivity of certain pyrazolyl and pyrimidinyl compounds with heterocyclic CH acids was explored, leading to the synthesis of compounds with potential for further pharmacological evaluation (Erkin & Ramsh, 2014). These studies are indicative of the versatility of pyrazolo[3,4-d]pyrimidine structures in synthetic organic chemistry, providing a foundation for the development of new therapeutic agents.
Novel Disubstituted Pyrazolo[1,5-a]pyrimidines
Another area of research involves the synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were prepared starting from 2-hydroxyacetophenone, leading to novel structures with potential for biological activity evaluation (Li et al., 2012).
Mécanisme D'action
One of the synthesized pyrazolo[3,4-d]pyrimidines, compound 7d, showed prominent anticancer activity . It inhibited EGFR and ErbB2 kinases at the sub-micromolar level . Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-14-6-5-7-15(10-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-8-3-1-2-4-9-24/h5-7,10-11,13H,1-4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICTOHCLIBSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

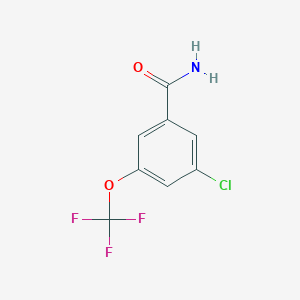
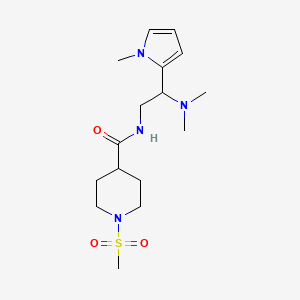
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
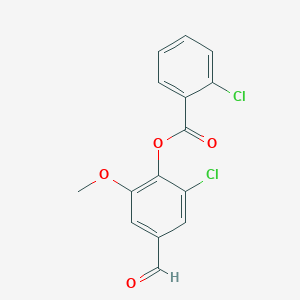
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
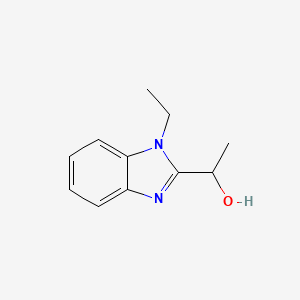
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
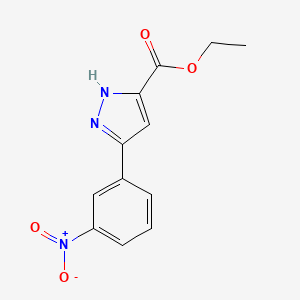
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)
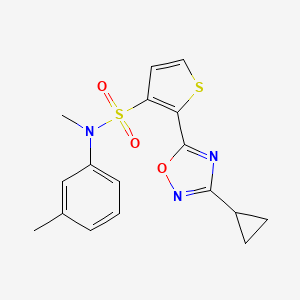
![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)